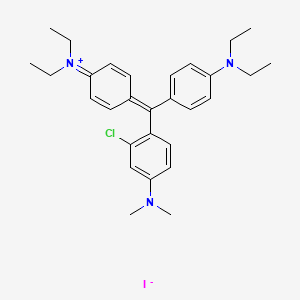
Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including amino, chloro, and iodide groups, which contribute to its diverse reactivity and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide typically involves a multi-step process. The synthetic route often starts with the preparation of the core structure through a series of condensation and substitution reactions. Key reagents used in these reactions include dimethylamine, diethylamine, and chloroaniline derivatives.
Analyse Des Réactions Chimiques
This compound undergoes a variety of chemical reactions due to the presence of multiple reactive sites. Common reactions include:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Halogenation: The compound can be further halogenated to introduce additional halogen atoms.
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine .
Applications De Recherche Scientifique
Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the amino and chloro groups allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The iodide group can also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar compounds to Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide include other aromatic amines and halogenated derivatives. These compounds share similar structural features but differ in their specific functional groups and reactivity. For example:
Aniline derivatives: Compounds like 4-chloroaniline and 4-dimethylaminoaniline have similar aromatic structures but differ in their substituents.
Halogenated amines: Compounds like 2-chloro-4-iodoaniline and 4-bromo-2-dimethylaminoaniline have similar halogenation patterns but differ in their halogen atoms.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Propriétés
Numéro CAS |
68911-99-9 |
|---|---|
Formule moléculaire |
C29H37ClIN3 |
Poids moléculaire |
590.0 g/mol |
Nom IUPAC |
[4-[[2-chloro-4-(dimethylamino)phenyl]-[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;iodide |
InChI |
InChI=1S/C29H37ClN3.HI/c1-7-32(8-2)24-15-11-22(12-16-24)29(27-20-19-26(31(5)6)21-28(27)30)23-13-17-25(18-14-23)33(9-3)10-4;/h11-21H,7-10H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
QTRZAQYNXUXERX-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(C)C)Cl.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



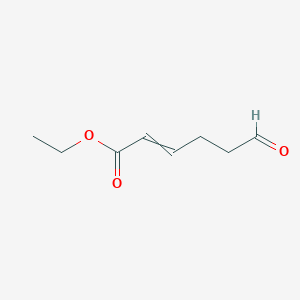

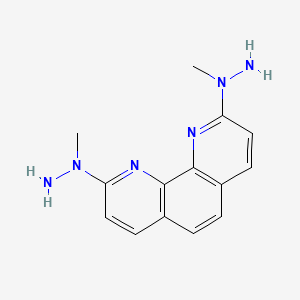
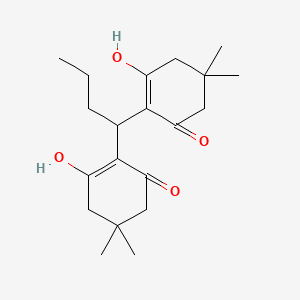
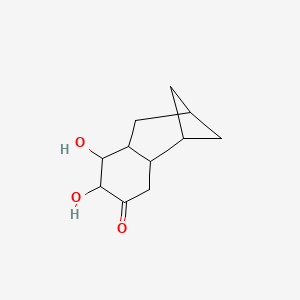
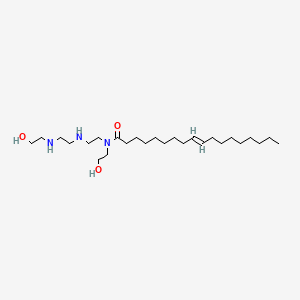
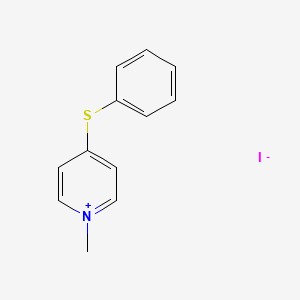
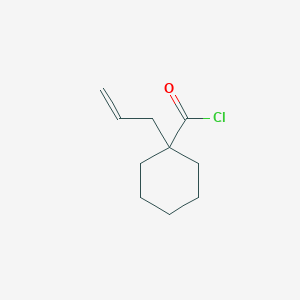
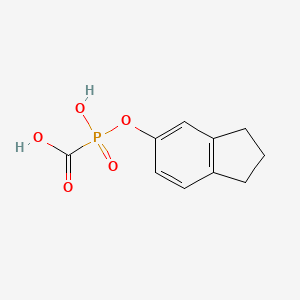
![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
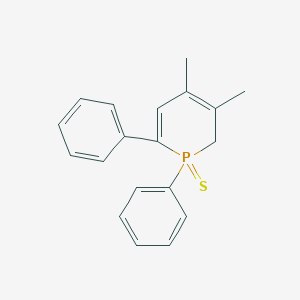
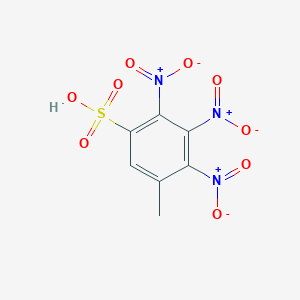
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
